4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide
Description
4-Methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a methoxy group at the para-position of the benzene ring and a 2-methylimidazole-containing ethylamine side chain. This structural motif is common in medicinal chemistry due to the imidazole ring’s ability to participate in hydrogen bonding and π-π interactions, which are critical for target binding in biological systems. The methoxy group enhances lipophilicity and may influence pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
4-methoxy-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11-15-7-9-17(11)10-8-16-14(18)12-3-5-13(19-2)6-4-12/h3-7,9H,8,10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDYHFQGCQUMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Benzamide Core: The benzamide core can be introduced by reacting the imidazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the benzamide core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence pathways related to inflammation, pain, and cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The target compound’s structural analogues include:
- N-(2-Hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide (): Lacks the methoxy group but retains the imidazole-ethylamide backbone. The hydroxyl group in this derivative improves water solubility but may reduce membrane permeability compared to the methoxy-substituted compound .
- However, they exhibit higher molecular weights, which could limit bioavailability .
- 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) (): Incorporates a dinitrophenyl group, which increases electron-withdrawing effects but may introduce toxicity risks absent in the methoxy-substituted target compound .
Physicochemical Properties
Key comparative data for selected analogues:
*LogP values estimated using fragment-based methods.
Key Observations :
- Halogenated or dinitrophenyl derivatives (e.g., W1) show higher LogP values, correlating with increased tissue retention but reduced aqueous solubility .
Biological Activity
4-Methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxy group, an imidazole ring, and a benzamide structure, which are critical for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Receptor Modulation : The imidazole moiety is known to interact with G-protein-coupled receptors (GPCRs), influencing pathways related to neurotransmission and cellular signaling.
Biological Activity Profiles
A comprehensive analysis of the biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have explored the pharmacological effects of compounds related to this compound:
- Anti-inflammatory Effects : A study demonstrated that derivatives with similar structures exhibited significant anti-inflammatory activity by reducing prostaglandin synthesis in vitro. The compound's ability to inhibit COX enzymes was highlighted as a key mechanism for its therapeutic potential in treating inflammatory diseases .
- Antimicrobial Activity : Another investigation reported that the compound showed promising activity against various bacterial strains, suggesting its potential use as an antimicrobial agent. The study emphasized the structure-activity relationship (SAR) indicating that modifications on the imidazole ring could enhance efficacy .
- Anticancer Properties : Research on cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent. The findings suggested that the methoxy group plays a crucial role in enhancing cytotoxicity against cancer cells .
- Neuroprotective Effects : A recent study indicated that this compound could protect neuronal cells from oxidative damage, which is significant for neurodegenerative disease therapies. The mechanism involved the modulation of oxidative stress markers and anti-apoptotic signaling pathways .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide?
- Methodological Answer :
- Reaction Conditions : Use reflux with acid catalysts (e.g., glacial acetic acid) in polar solvents like methanol or ethanol. For example, coupling 4-methoxybenzoic acid derivatives with 2-(2-methylimidazol-1-yl)ethylamine under reflux achieves efficient amide bond formation .
- Purification : Employ column chromatography (e.g., chloroform:methanol gradients) or recrystallization from ethanol/methanol to isolate high-purity products .
- Yield Optimization : Monitor reactions via TLC (e.g., benzene:methanol 5:1) and adjust stoichiometric ratios of intermediates to minimize unreacted starting materials .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identify characteristic peaks for amide C=O (~1650 cm⁻¹) and imidazole C-N (~1250 cm⁻¹) stretching .
- NMR : Use ¹H NMR to resolve methoxy protons (δ ~3.8 ppm), imidazole protons (δ ~7.0-7.5 ppm), and ethyl linker protons (δ ~3.5-4.0 ppm). ¹³C NMR confirms aromatic carbons (δ ~110-160 ppm) and carbonyl groups (δ ~165 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ or [M]⁺ peaks) .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer :
- Byproducts : Unreacted 4-methoxybenzoic acid or imidazole-ethylamine intermediates. Mitigate via stepwise purification (e.g., acid-base extraction to remove unreacted acids) .
- Solvent Traces : Use rotary evaporation under reduced pressure followed by vacuum drying. Confirm purity via elemental analysis (deviation ≤ ±0.4%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzamide (e.g., halogenation at the 3-position) or imidazole (e.g., alkyl/aryl substitutions) using protocols from hydrazine carboxamide derivatives .
- Biological Screening : Test analogs for anticonvulsant activity via maximal electroshock (MES) or psychomotor seizure models, comparing ED₅₀ values to parent compound .
Q. What strategies resolve low solubility in pharmacological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) or micellar formulations (e.g., Tween-80) to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the methoxy or imidazole moieties to improve bioavailability .
Q. How can molecular docking predict binding modes with biological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors with imidazole-binding pockets (e.g., histamine H₃ or kinase enzymes). Use X-ray crystallographic data (e.g., PDB IDs) for docking simulations .
- Validation : Cross-check docking poses with mutagenesis (e.g., alanine scanning) or surface plasmon resonance (SPR) to confirm binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
